1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
Overview
Description
1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one is a useful research compound. Its molecular formula is C9H3Cl2F5O and its molecular weight is 293.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Activation of Hydrogen Gas : A study by Blagg and Wildgoose (2016) discusses the synthesis of a hetero-tri(aryl)borane, which demonstrates the ability to act as a Lewis acidic component in Frustrated Lewis Pairs (FLPs) for the heterolytic cleavage of hydrogen gas (Blagg & Wildgoose, 2016).
Solvolysis of Fluoro-Phenyl Compounds : Research by Fujio et al. (1997) on the solvolysis rates of various fluoro-phenyl compounds provides insights into the substituent effects, indicating significant influence of the fluoro-phenyl groups on the reaction rates (Fujio, Morimoto, Kim, & Tsuno, 1997).
Fluorine-Containing Derivatives Synthesis : A study by Sipyagin et al. (2004) explored the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes. They observed that introducing fluorine-containing, electron-withdrawing substituents enhances the activation of the halogen substituent towards nucleophilic attack (Sipyagin et al., 2004).
Antipathogenic Activity of Thiourea Derivatives : Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized acylthioureas with significant antipathogenic activity, especially on Pseudomonas aeruginosa and Staphylococcus aureus strains. The presence of fluorine and chlorine atoms on the N-phenyl substituent of the thiourea moiety was correlated with this activity (Limban, Marutescu, & Chifiriuc, 2011).
Insecticide Crystal Structure : Cho et al. (2015) analyzed the crystal structure of chlorfluazuron, an insecticide containing dichlorophenyl and pentafluorophenyl groups. This study provides insights into the molecular structure and potential interactions of similar compounds (Cho, Kim, Lee, & Kim, 2015).
Organic Polyvalent Chlorine Compound Synthesis : Obaleye and Sams (1984) discussed the synthesis of 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane, highlighting challenges in purification and characterization of such compounds (Obaleye & Sams, 1984).
Hydroboration Activity of Borane Compounds : Parks, Piers, and Yap (1998) explored the synthesis and properties of bis(pentafluorophenyl)borane, highlighting its high electrophilicity and reactivity as a hydroboration reagent (Parks, Piers, & Yap, 1998).
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F5O/c10-5-1-4(2-6(11)3-5)7(17)8(12,13)9(14,15)16/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISBPNYNRFKUKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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